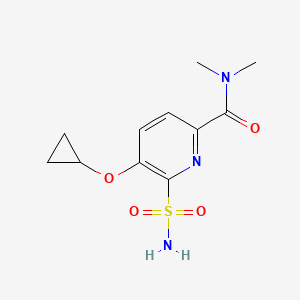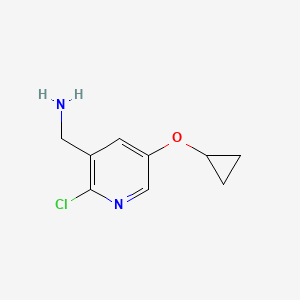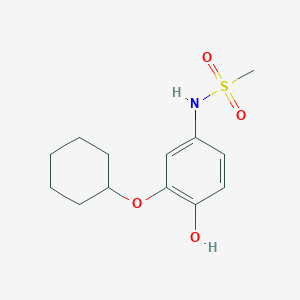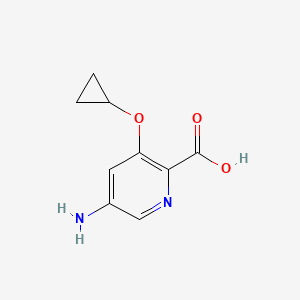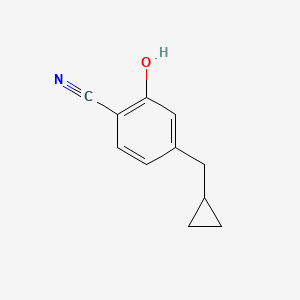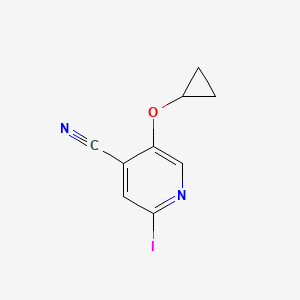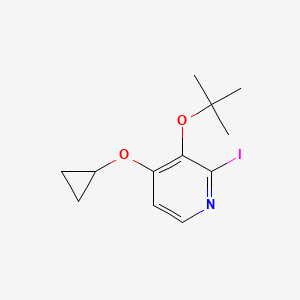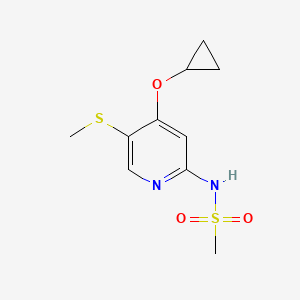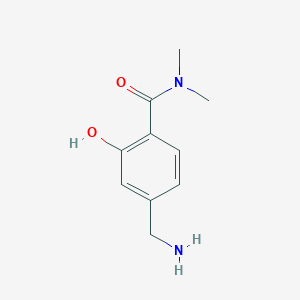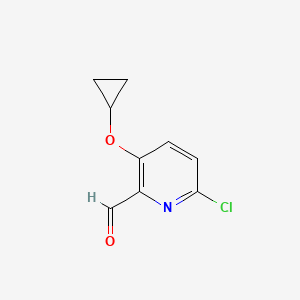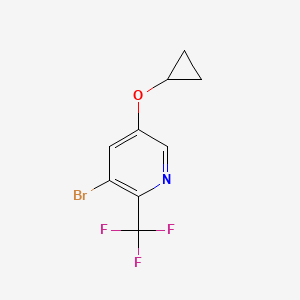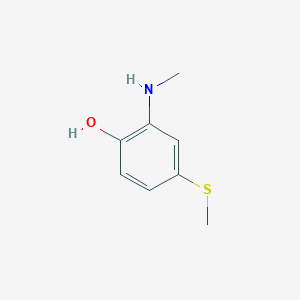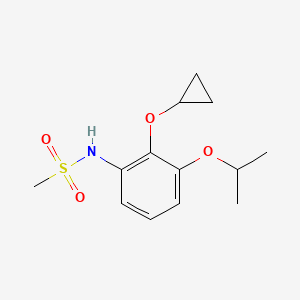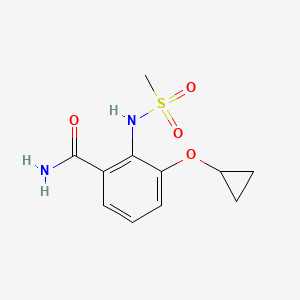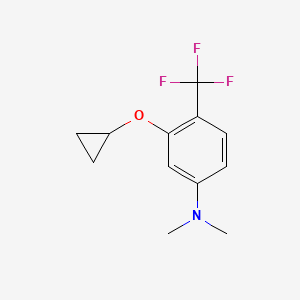
3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C12H14F3NO and a molecular weight of 245.243 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a trifluoromethyl group attached to an aniline ring. It is used in various chemical and industrial applications due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)aniline typically involves the reaction of 3-cyclopropoxyaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and trifluoromethyl iodide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)aniline has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropyloxy-N,N-dimethyl-3-(trifluoromethyl)aniline: Similar structure with the cyclopropoxy and trifluoromethyl groups positioned differently on the aniline ring.
3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine: Contains a pyridine ring instead of an aniline ring, leading to different chemical properties and reactivity.
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)aniline is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C12H14F3NO |
|---|---|
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N,N-dimethyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H14F3NO/c1-16(2)8-3-6-10(12(13,14)15)11(7-8)17-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI-Schlüssel |
FLNYDYUZKPNYQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


